Trazodone

Vue d'ensemble

Description

Trazodone is a phenylpiperazine compound that belongs to the class of serotonin receptor antagonists and reuptake inhibitors. It is primarily used as an antidepressant medication to treat major depressive disorder, anxiety disorders, and insomnia. This compound was approved for medical use in the United States in 1981 and is available as a generic medication .

Méthodes De Préparation

The synthesis of trazodone typically involves the reaction of 2-(3-chlorophenyl)piperazine with 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine in the presence of a base such as potassium carbonate. This reaction can be carried out in solvents like toluene or acetonitrile. An improved process for the preparation of this compound hydrochloride involves the reaction of the compound with an inorganic base and a catalyst, followed by precipitation at lower temperatures to isolate the this compound free base or its hydrochloride salt .

Analyse Des Réactions Chimiques

Trazodone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form metabolites such as m-chlorophenylpiperazine.

Reduction: Reduction reactions can modify the structure of this compound, potentially altering its pharmacological properties.

Substitution: Substitution reactions can occur at the phenyl ring or the piperazine ring, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .

Applications De Recherche Scientifique

Primary Indications

Major Depressive Disorder (MDD)

Trazodone is widely recognized for its efficacy in treating MDD. Clinical studies demonstrate that it is comparable in efficacy to other antidepressants, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs), but with a better side effect profile, particularly regarding sexual dysfunction and insomnia .

Table 1: Efficacy Comparison of this compound with Other Antidepressants

| Antidepressant Class | Efficacy | Tolerability | Common Side Effects |

|---|---|---|---|

| This compound | Moderate | High | Sedation, dizziness |

| SSRIs | Moderate | Moderate | Sexual dysfunction, insomnia |

| TCAs | High | Low | Weight gain, sedation |

Secondary Uses

Insomnia

this compound is frequently prescribed off-label for insomnia due to its sedative properties. Its antagonism of the 5-HT2A receptor and H1 receptor contributes to improved sleep quality without the dependency risks associated with traditional sleep aids .

Anxiety Disorders

Research indicates that this compound may be effective in treating anxiety states, showing anxiolytic effects superior to some other antidepressants . It has been utilized in managing generalized anxiety disorder (GAD) and anxiety associated with depression.

Neurodegenerative Disorders

Recent studies suggest that this compound may have neuroprotective effects, particularly in Alzheimer's disease. It has been shown to mitigate agitation and improve sleep quality in patients with dementia . Additionally, its role in modulating the unfolded protein response pathway presents potential as a disease-modifying treatment for neurodegenerative conditions .

Case Studies and Clinical Trials

Several clinical trials have explored the effectiveness of this compound across various conditions:

- Alzheimer's Disease : A randomized controlled trial involving 149 participants demonstrated significant reductions in agitation and improvements in sleep quality among those treated with this compound compared to placebo .

- Depression with Insomnia : In a study assessing outpatients with MDD, this compound was found to significantly enhance sleep quality while reducing depressive symptoms over a seven-week period .

- Drug-Induced Dyskinesias : In patients experiencing levodopa-induced dyskinesias, this compound administration resulted in up to a 50% reduction in symptoms, highlighting its potential utility in movement disorders .

Safety and Side Effects

While generally well-tolerated, this compound can cause side effects including sedation, dizziness, dry mouth, and gastrointestinal disturbances. Its sedative effects make it particularly useful for patients who experience both depression and insomnia .

Mécanisme D'action

Trazodone exerts its effects by inhibiting the reuptake of serotonin and acting as an antagonist at various serotonin receptors, including 5-HT2A and 5-HT2C receptors. It also has antagonistic effects on alpha-adrenergic and histamine receptors. This multi-receptor activity contributes to its antidepressant, anxiolytic, and sedative properties. The molecular targets and pathways involved include the serotonin transporter and various serotonin receptor subtypes .

Comparaison Avec Des Composés Similaires

Trazodone is often compared with other antidepressants such as:

Amitriptyline: A tricyclic antidepressant with similar efficacy but different side effect profiles.

Fluoxetine: A selective serotonin reuptake inhibitor with a narrower range of receptor activity.

Venlafaxine: A serotonin-norepinephrine reuptake inhibitor with different pharmacodynamic properties. This compound’s unique combination of serotonin receptor antagonism and reuptake inhibition sets it apart from these compounds, offering a distinct therapeutic profile with fewer side effects related to anxiety, insomnia, and sexual dysfunction

Activité Biologique

Trazodone is a widely used antidepressant known for its multifaceted pharmacological profile. Initially developed as a serotonin reuptake inhibitor, it has since been recognized for its diverse biological activities, including effects on neurotransmitter systems, neuroprotection, and potential therapeutic applications beyond depression. This article delves into the biological activity of this compound, supported by recent research findings, clinical studies, and data tables.

This compound primarily functions as a Serotonin Receptor Antagonist and Reuptake Inhibitor (SARI) . Its pharmacodynamics include:

- Inhibition of Serotonin Transporter (SERT) : this compound inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft.

- Receptor Activity :

This multi-target profile contributes to this compound's efficacy in treating major depressive disorder (MDD) and other mood disorders while minimizing side effects commonly associated with traditional SSRIs.

Neuroprotective Effects

Recent studies have highlighted this compound's neuroprotective properties, particularly in models of neurodegeneration:

- A study demonstrated that this compound treatment restored the nascent proteome in the hippocampus of mice affected by neurodegeneration, reversing declines in synaptic and mitochondrial function . This suggests that this compound may mitigate synaptic toxicity and promote neuronal health through translational modulation.

Clinical Efficacy

This compound's efficacy has been evaluated in various clinical settings:

- Depression Treatment : In a randomized double-blind study, this compound showed significant improvement in the Hamilton Depression Rating Scale (HAM-D) scores compared to placebo after just one week of treatment .

- Chronic Pain Management : A pilot study assessed low doses of this compound in patients with painful diabetic neuropathy. Results indicated that this compound was effective in reducing pain without significant adverse effects .

- Comparison with Other Antidepressants : A naturalistic study found that this compound extended beyond SSRIs in reducing symptoms of depression, anxiety, and insomnia after 12 weeks .

Adverse Effects

While generally well-tolerated, common adverse effects associated with this compound include:

- Dizziness

- Somnolence

- Nausea

- Headache

Most adverse events reported were mild to moderate in severity .

Data Tables

The following tables summarize key findings from recent studies on this compound's biological activity.

Propriétés

IUPAC Name |

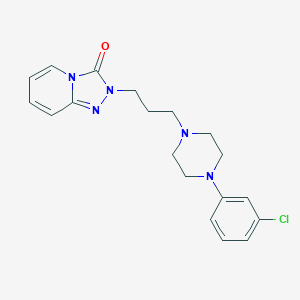

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLBKPHSAVXXEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045043 | |

| Record name | Trazodone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trazodone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.90e-01 g/L | |

| Record name | Trazodone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of action of trazodone is not fully understood, however, it is known to inhibit the reuptake of serotonin and block both histamine and alpha-1-adrenergic receptors. Despite the fact that trazodone is frequently considered a selective serotonin reuptake inhibitor, several reports have shown that other mechanisms including antagonism at serotonin 5-HT1a, 5-HT1c, and 5-HT2 receptor subtypes may occur. The strongest antagonism of trazodone is reported to occur at the serotonin 5-HT21c receptors, preventing serotonin uptake. In addition to acting on serotonin receptors, trazodone has been shown to inhibit serotonin transporters. The antidepressant effects of trazodone result from the inhibition of receptor uptake, which normally decreases circulating neurotransmitters, contributing to depressive symptoms., The precise mechanism of antidepressant action of trazodone is unclear, but the drug has been shown to selectively block the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane. The effects of serotonin may thus be potentiated. Unlike other antidepressant agents (e.g., tricyclic antidepressants), trazodone may have a dual effect on the central serotonergic system. Animal studies indicate that trazodone acts as a serotonin agonist at high doses (6-8 mg/kg), while at low doses (0.05-1 mg/kg), it antagonizes the actions of serotonin. Trazodone does not appear to influence the reuptake of dopamine or norepinephrine within the CNS; however, animal studies indicate that trazodone may enhance release of norepinephrine from neuronal tissue. Trazodone does not cause serotonin release in vitro. | |

| Record name | Trazodone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00656 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRAZODONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

...1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl (CCP HCl) a process related impurity in trazodone. /Genotoxic Impurity/ | |

| Record name | TRAZODONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

19794-93-5 | |

| Record name | Trazodone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19794-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trazodone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019794935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trazodone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00656 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trazodone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trazodone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAZODONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YBK48BXK30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRAZODONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trazodone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

231-234, 86-87 °C, also reported as mp 96 °C, White, odorless plates from ethanol, MP: 223 °C. Sparingly soluble in water, ethanol, methanol, chloroform. Practically insoluble in common organic solvents. UV max (water): 211, 246, 274, 312 nm (epsilon = 50100, 11730, 3840, 3840) /Trazodone hydrochloride/, 86 - 87 °C | |

| Record name | Trazodone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00656 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRAZODONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trazodone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.